

An In-depth Technical Guide to the Chemical Properties of Methyl Picolinimide

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Compound of Interest

Compound Name: Methyl picolinimide

Cat. No.: B141921

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For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of key intermediates is paramount. **Methyl picolinimide**, a derivative of picolinic acid, serves as a valuable building block in organic synthesis and holds potential in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological context.

Core Chemical Properties

Methyl picolinimide, also known as methyl pyridine-2-carboximide, possesses a unique structure combining a pyridine ring with an imide functional group.^{[1][2]} This combination influences its reactivity and potential applications.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O	[2] [3] [4]
Molecular Weight	136.15 g/mol	[2] [3] [4]
CAS Number	19547-38-7	[1] [2] [3]
IUPAC Name	methyl pyridine-2-carboximidate	[2]
Synonyms	Methyl iminopicolinate, Picolinimidic Acid Methyl Ester, Methoxy(2-pyridyl)methanimine	[1] [2] [3]
Topological Polar Surface Area (TPSA)	45.97 Å ²	[3]
logP	1.05337	[3]
Storage Conditions	-20°C, stored under nitrogen	[3]

Synthesis of Methyl Picolinimide

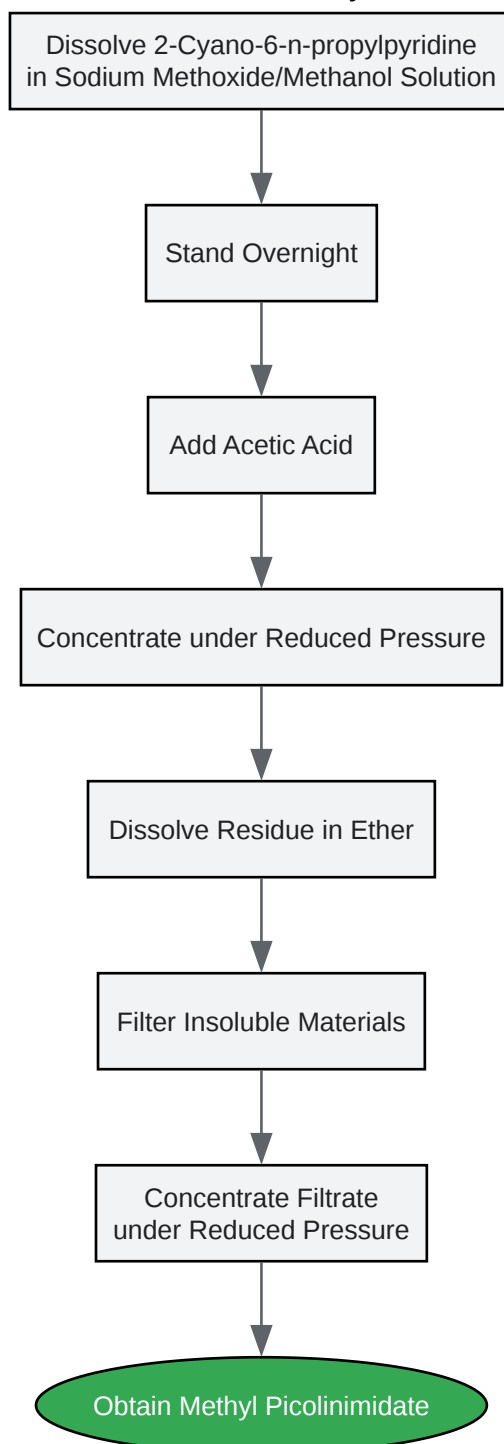
A common and high-yielding synthesis of **methyl picolinimide** involves the reaction of a nitrile with sodium methoxide, followed by neutralization.[\[1\]](#)

Experimental Protocol:

- Preparation of Sodium Methoxide Solution: Metallic sodium (0.32 g) is carefully dissolved in methanol (100 ml) to prepare a solution of sodium methoxide.
- Reaction: 2-Cyano-6-n-propylpyridine (10 g) is dissolved in the freshly prepared sodium methoxide solution.[\[1\]](#) The reaction mixture is left to stand overnight.
- Neutralization: Acetic acid (0.82 g) is added to the reaction mixture.[\[1\]](#)
- Work-up: The mixture is concentrated under reduced pressure. The resulting residue is then dissolved in ether (200 ml).

- Purification: Any insoluble materials are removed by filtration. The filtrate is then concentrated under reduced pressure to yield methyl 2-picolinimide. This protocol has been reported to achieve a yield of 94%.^[1]

Synthesis Workflow for Methyl Picolinimide



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A flowchart illustrating the synthesis of **methyl picolinimide**.

Reactivity and Stability

Imidates, such as **methyl picolinimide**, are known for their reactivity, which is influenced by the presence of both a C=N double bond and an ether-like linkage. They can be considered analogs of esters and amides.

- **Hydrolysis:** **Methyl picolinimide** is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield methyl picolinate or picolinamide, respectively.
- **Nucleophilic Substitution:** The carbon atom of the C=N group is electrophilic and can be attacked by nucleophiles.
- **Reactions with Amines:** It can react with primary and secondary amines to form substituted amidines.

For stability, **methyl picolinimide** should be stored at low temperatures (-20°C) and under an inert atmosphere, such as nitrogen, to prevent degradation.[3]

Spectroscopic Properties

While specific spectral data for **methyl picolinimide** is not readily available in the provided search results, the expected spectroscopic characteristics can be inferred from its structure. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for its characterization.[5][6][7][8]

Spectroscopy	Expected Characteristics
^1H NMR	Signals corresponding to the methyl protons, aromatic protons of the pyridine ring, and the N-H proton of the imine group would be expected. The chemical shifts of the pyridine protons would be in the aromatic region, and their splitting pattern would depend on their positions.
^{13}C NMR	Resonances for the methyl carbon, the carbons of the pyridine ring, and the imine carbon would be present. The imine carbon would likely appear in the range of 150-170 ppm.
IR Spectroscopy	Characteristic absorption bands for the C=N stretching vibration (around 1650 cm^{-1}), C-O stretching, and N-H stretching (around 3300 cm^{-1}) would be anticipated.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 136$. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the pyridine ring.

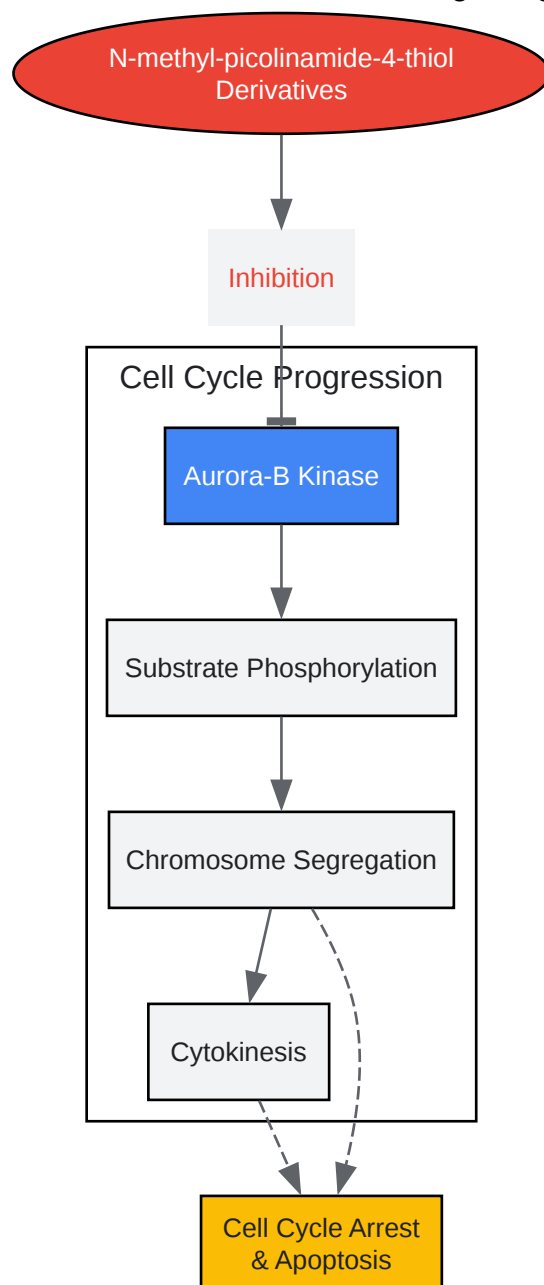
Biological Context and Drug Development

While **methyl picolinimide** itself is not extensively studied for its biological activity, related picolinamide and picolinate derivatives have shown significant potential in drug development, particularly as anticancer and antimicrobial agents.^[9]

- **Anticancer Activity:** Novel N-methyl-picolinamide-4-thiol derivatives have demonstrated potent and broad-spectrum anti-proliferative activities against various human cancer cell lines.^{[10][11]} One compound, in particular, was found to selectively inhibit Aurora-B kinase, a key protein in cell division.^{[9][10][11]}
- **VEGFR-2 Inhibition:** Picolinamide derivatives containing (thio)urea and dithiocarbamate moieties have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in angiogenesis.^[9]

- Prodrug Potential: The ester or imide functionality can be utilized in prodrug design to improve pharmacokinetic properties such as solubility, bioavailability, and stability.[12][13] Ester linkages in prodrugs are often hydrolyzed in the body by esterases to release the active drug.[12]

Inhibition of Aurora-B Kinase Signaling



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A diagram of the inhibitory action on the Aurora-B kinase pathway.

In conclusion, **methyl picolinimide** is a versatile chemical intermediate with well-defined properties and a straightforward synthesis. Its structural relationship to biologically active picolinamide and picolinate derivatives underscores its potential utility for researchers and scientists in the field of drug discovery and development. Further investigation into its reactivity and applications is warranted to fully explore its capabilities.

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